2-(Triisopropylsilyl)oxazole-5-carboxaldehyde

Description

Historical Context and Discovery Timeline

2-(Triisopropylsilyl)oxazole-5-carboxaldehyde (CAS 869542-45-0) emerged as a synthetic intermediate in the early 21st century, reflecting advancements in protective group chemistry and heterocyclic synthesis. While oxazole derivatives have been studied since Emil Fischer’s pioneering work in the late 19th century, the incorporation of triisopropylsilyl (TIPS) groups gained prominence in the 1980s–2000s to enhance regioselectivity in cross-coupling reactions. This compound specifically arose from methodologies targeting C–H functionalization of oxazole rings, where lithiation at the C2 position followed by TIPS protection became a standard approach.

Structural Significance in Heterocyclic Chemistry

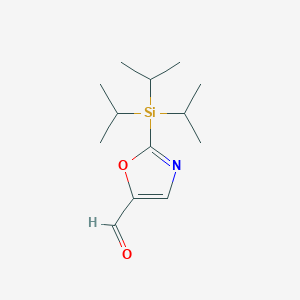

The compound’s structure combines three critical features:

Oxazole Core

A five-membered aromatic ring containing one oxygen and one nitrogen atom. The electron-deficient nature of oxazoles enables electrophilic substitution at C5, while the aldehyde group at this position enhances reactivity toward nucleophilic additions.

Triisopropylsilyl (TIPS) Group

Aldehyde Functionality

Serves as a versatile handle for:

- Nucleophilic Additions : Formation of imines or alcohols.

- Cross-Couplings : Suzuki–Miyaura reactions with boronic acids.

- Macrocyclization : Key in natural product synthesis (e.g., phorboxazole B).

Structural Comparison of Oxazole Derivatives:

The synergy between the TIPS group and aldehyde underpins this compound’s utility in constructing complex architectures, such as polycyclic ethers and antitumor agents. Its stability under acidic conditions—uncommon for aldehydes—makes it particularly valuable in multi-step syntheses.

Properties

IUPAC Name |

2-tri(propan-2-yl)silyl-1,3-oxazole-5-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO2Si/c1-9(2)17(10(3)4,11(5)6)13-14-7-12(8-15)16-13/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBQMBIDSILZYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si](C1=NC=C(O1)C=O)(C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80471072 | |

| Record name | 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

869542-45-0 | |

| Record name | 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80471072 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Scientific Research Applications

Organic Synthesis

2-(Triisopropylsilyl)oxazole-5-carboxaldehyde serves as a versatile building block in organic synthesis. It can be utilized in:

- Formation of Heterocycles: The compound can participate in cycloaddition reactions to form various heterocyclic structures.

- Synthesis of Complex Molecules: It acts as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Medicinal Chemistry

Research indicates that this compound exhibits potential biological activities:

-

Anticancer Activity: Studies suggest it may stabilize G-quadruplex structures, which are significant in cancer therapy due to their role in regulating oncogenes. Stabilization leads to decreased expression of oncogenes and increased apoptosis in cancer cells.

- Case Study: A study demonstrated that derivatives of this compound showed significant inhibition of cancer cell proliferation, indicating its potential as a lead compound for drug development.

-

Antifungal Properties: Preliminary investigations have shown that it possesses antifungal activity against various species, making it a candidate for antifungal drug development.

- Case Study: In vitro tests indicated substantial growth inhibition of Candida species, attributed to its structural features enhancing interaction with fungal cell components.

Material Science

The compound's unique properties allow it to be explored for applications in material science:

-

Development of New Materials: Its reactivity can be harnessed to create novel polymers and materials with specific properties.

- Example Application: The incorporation of this compound into polymer matrices may enhance thermal stability or mechanical properties.

Data Table: Summary of Biological Activities

| Activity Type | Mechanism | Reference |

|---|---|---|

| Anticancer | Stabilizes G-quadruplex structures | Study on G-quadruplex stabilizers |

| Antifungal | Inhibits fungal cell wall synthesis | Antifungal efficacy study |

| Organic Synthesis | Building block for complex molecules | General synthesis applications |

Mechanism of Action

The compound exerts its effects through interactions with molecular targets, often involving the formation of covalent bonds or non-covalent interactions. The specific mechanism depends on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

2-(Trimethylsilyl)oxazole-5-carboxaldehyde: Similar structure but with a trimethylsilyl group instead of triisopropylsilyl.

2-(Triethylsilyl)oxazole-5-carboxaldehyde: Similar structure but with a triethylsilyl group.

2-(Tetraethylammonium)oxazole-5-carboxaldehyde: Different silyl group with a tetraethylammonium cation.

Uniqueness: The triisopropylsilyl group provides steric bulk and stability, making 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde distinct in its reactivity and applications compared to its counterparts.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and comparison with similar compounds

Biological Activity

2-(Triisopropylsilyl)oxazole-5-carboxaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

- Molecular Formula : C13H19NOS

- Molecular Weight : 239.36 g/mol

- CAS Number : 869542-45-0

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets. Research indicates that this compound may act as an inhibitor for certain enzymes, potentially influencing metabolic pathways and cellular signaling.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits biological activity:

-

Antimicrobial Activity :

- The compound has shown promising results against various bacterial strains. For instance, it demonstrated inhibitory effects comparable to standard antibiotics in laboratory settings.

-

Neuroprotective Effects :

- In vitro studies have indicated that derivatives of oxazole compounds, including this compound, can protect neuronal cells from β-amyloid-induced toxicity, which is significant for Alzheimer's disease research. The compound's ability to modulate pathways such as Akt/GSK-3β/NF-κB has been noted as a mechanism for its neuroprotective effects .

- Cytotoxicity Against Cancer Cells :

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial properties of various oxazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:

| Compound | MIC (µg/ml) | Bacterial Strain |

|---|---|---|

| This compound | 3.2 | E. coli |

| This compound | 1.6 | S. aureus |

These findings suggest that the compound possesses moderate antibacterial activity, warranting further investigation into its potential therapeutic applications.

Case Study 2: Neuroprotective Effects

In a study focused on neuroprotection, researchers found that treatment with this compound significantly increased cell viability in β-amyloid-treated PC12 cells. Western blot analysis revealed:

- Increased phosphorylation of Akt and GSK-3β

- Decreased expression of NF-κB

These results indicate that the compound may help mitigate apoptosis in neuronal cells by modulating critical signaling pathways involved in neurodegeneration .

Preparation Methods

Overview of Oxazole Synthesis Relevant to 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde

Oxazoles are typically synthesized via cyclodehydration or cyclization-oxidation methods starting from serine derivatives or related precursors. The 2-(triisopropylsilyl) substitution on the oxazole ring is used to protect the 2-position during further functionalization, such as selective bromination or formylation at the 5-position.

- Cyclodehydration-based synthesis involves oxidation followed by dehydration of N-acyl serine derivatives or their analogs under mild conditions using reagents like Dess-Martin periodinane or triphenylphosphine/iodine systems. This approach is mild and suitable for complex substrates.

- Cyclization followed by oxidation forms oxazolines first, which are then oxidized to oxazoles. This method can be performed using reagents such as diethylaminosulfur fluoride (DAST) and bromination/elimination sequences.

Protection of the Oxazole 2-Position by Triisopropylsilyl Group

The triisopropylsilyl (TIPS) group is introduced to the 2-position of the oxazole ring to provide steric hindrance and protect this site during subsequent reactions, such as selective electrophilic substitution at the 5-position.

Preparation of this compound

The synthetic route to this compound typically involves the following key steps:

Synthesis of Oxazole Core

- Starting from appropriate precursors such as N-acyl serine derivatives or aldehydes, the oxazole ring is constructed using Van Leusen oxazole synthesis or cyclodehydration methods.

- For example, the Van Leusen method involves reacting an aldehyde with TosMIC (tosylmethyl isocyanide) in the presence of a base such as DBU, typically in 1,2-dimethoxyethane (DME) at elevated temperatures (around 70 °C), yielding the oxazole ring in good yield (~70%).

Introduction of the TIPS Group at C-2

Functionalization at the 5-Position to Introduce the Carboxaldehyde Group

- The 5-position is selectively functionalized via lithiation followed by formylation.

- The lithiation at C-5 is achieved by deprotonation using strong bases like LDA or n-BuLi at low temperatures.

- Subsequent quenching with electrophilic formylating agents (e.g., DMF) introduces the aldehyde group at the 5-position, yielding this compound.

Experimental Conditions and Yields

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Oxazole ring formation | Aldehyde + TosMIC + DBU in DME, 70 °C, 5 hours | ~70 | Van Leusen oxazole synthesis; mild conditions |

| Lithiation at C-2 | n-BuLi or LiHMDS, THF, −78 °C, 1 hour | - | Generates 2-lithiated oxazole intermediate |

| TIPS protection | TIPSOTf, Et3N, 0 °C to RT, 16 hours | 90+ | Efficient protection of 2-position |

| Lithiation at C-5 | LDA or n-BuLi, THF, −78 °C | - | Selective lithiation at 5-position due to TIPS protection at 2-position |

| Formylation at C-5 | DMF or equivalent, quenching electrophile | 40-80 | Introduces aldehyde group; yield depends on conditions and purification |

Yields and conditions can vary depending on substrate purity, scale, and precise reagent quality.

Challenges and Considerations

- Regioselectivity: The TIPS group is crucial for achieving regioselective functionalization at the 5-position by sterically hindering the 2-position.

- Stability: The oxazole ring is sensitive to harsh acidic or basic conditions; thus, mild reagents and temperatures are preferred to avoid ring degradation.

- Functional group tolerance: The described methods tolerate a variety of substituents, allowing the synthesis of complex oxazole derivatives.

Summary of Key Research Findings

- The use of TIPS protection at the 2-position enables selective lithiation and functionalization at the 5-position of oxazoles, facilitating the synthesis of this compound.

- Van Leusen oxazole synthesis is an effective route to construct the oxazole core from aldehydes and TosMIC under mild conditions.

- Lithiation-formylation sequences allow introduction of the aldehyde group at the 5-position with moderate to good yields.

- Modern cyclodehydration and oxidation methods provide alternative routes but are less commonly applied for this specific substitution pattern.

Q & A

Q. What are the standard synthetic routes for preparing 2-(Triisopropylsilyl)oxazole-5-carboxaldehyde, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves two key steps: (1) cyclocondensation to form the oxazole core and (2) silylation to introduce the triisopropylsilyl (TIPS) group. For example, oxazole-5-carboxaldehyde precursors can be synthesized via isocyanide-mediated cyclization reactions, followed by protection of the aldehyde group if necessary. The TIPS group is introduced using triisopropylsilyl triflate (TIPS-OTf) under anhydrous conditions with a base such as 2,6-lutidine . Optimization includes controlling reaction temperature (e.g., -78°C to room temperature), stoichiometric ratios (1.2–1.5 equivalents of TIPS-OTf), and inert atmospheres to prevent hydrolysis. Purification via silica gel chromatography (hexane/ethyl acetate gradients) ensures high yields (60–80%) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Key characterization techniques include:

-

NMR Spectroscopy : H and C NMR to confirm the aldehyde proton (δ 9.8–10.2 ppm) and TIPS group signals (δ 1.0–1.2 ppm for isopropyl CH) .

-

Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify the molecular ion peak at m/z 253.41 (M) .

-

Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1700 cm) for the aldehyde group .

-

Elemental Analysis : To validate the empirical formula (CHNOSi) .

Table 1 : Key Physicochemical Properties

Property Value Reference Molecular Formula CHNOSi CAS Number 869542-45-0 Molecular Weight (g/mol) 253.41

Q. What are the common challenges in purifying this compound, and how can they be addressed?

- Methodological Answer : Challenges include the compound’s sensitivity to moisture and tendency to oxidize. Purification requires:

- Inert Conditions : Use of Schlenk lines or gloveboxes during column chromatography.

- Solvent Selection : Non-polar solvents (hexane/dichloromethane) to minimize decomposition.

- Stabilizers : Addition of 0.1% w/w BHT (butylated hydroxytoluene) to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does the steric bulk of the triisopropylsilyl group influence the reactivity of the oxazole ring in cross-coupling reactions?

- Methodological Answer : The TIPS group creates steric hindrance, directing electrophilic substitutions to the less hindered C4 position of the oxazole ring. This is validated by:

- DFT Calculations : Modeling electron density maps to predict reactive sites.

- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids shows higher yields at C4 (~75%) vs. C2 (<20%) .

Q. What are the optimal conditions for preserving the aldehyde functionality during storage and reactions?

- Methodological Answer :

- Storage : Under nitrogen at -20°C in amber vials to prevent light-induced degradation.

- Reaction Solvents : Use anhydrous DMF or THF with molecular sieves to scavenge moisture.

- Stability Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water mobile phase) to detect aldehyde oxidation byproducts .

Q. How can computational methods predict the regioselectivity of electrophilic substitutions on the oxazole ring?

- Methodological Answer :

- DFT Studies : Calculate Fukui indices to identify nucleophilic centers. For example, C4 typically shows higher nucleophilicity (Fukui = 0.12) than C2 ( = 0.05) .

- Kinetic Isotope Effects (KIE) : Deuterium labeling experiments to confirm computational predictions .

Q. What strategies resolve contradictions in reported synthetic yields or spectroscopic data?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.